molecular formula C21H25FN2O3S2 B11328501 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11328501
M. Wt: 436.6 g/mol
InChI Key: HCYUCDXHYRMACH-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, a phenylsulfanyl group, and a piperidine carboxamide moiety. Its distinct structure makes it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The sulfonyl and sulfanyl groups can interact with enzyme active sites, inhibiting their activity.

    Modulating Signaling Pathways: The compound may modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25FN2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O3S2/c22-20-9-5-4-6-18(20)16-29(26,27)24-13-10-17(11-14-24)21(25)23-12-15-28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,23,25)

InChI Key

HCYUCDXHYRMACH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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